2-Propanamine, 1,3-dimethoxy-, hydrochloride 2-Propanamine, 1,3-dimethoxy-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 114261-15-3
VCID: VC0168395
InChI: InChI=1S/C5H13NO2.ClH/c1-7-3-5(6)4-8-2;/h5H,3-4,6H2,1-2H3;1H
SMILES: COCC(COC)N.Cl
Molecular Formula: C5H14ClNO2
Molecular Weight: 155.62316

2-Propanamine, 1,3-dimethoxy-, hydrochloride

CAS No.: 114261-15-3

Cat. No.: VC0168395

Molecular Formula: C5H14ClNO2

Molecular Weight: 155.62316

* For research use only. Not for human or veterinary use.

2-Propanamine, 1,3-dimethoxy-, hydrochloride - 114261-15-3

Specification

CAS No. 114261-15-3
Molecular Formula C5H14ClNO2
Molecular Weight 155.62316
IUPAC Name 1,3-dimethoxypropan-2-amine;hydrochloride
Standard InChI InChI=1S/C5H13NO2.ClH/c1-7-3-5(6)4-8-2;/h5H,3-4,6H2,1-2H3;1H
SMILES COCC(COC)N.Cl

Introduction

Chemical Identity and Structure

2-Propanamine, 1,3-dimethoxy-, hydrochloride, also known as 1,3-dimethoxypropan-2-amine hydrochloride, is a chemical entity characterized by a propane backbone with an amine group at the 2-position and methoxy groups at the 1 and 3 positions, converted to its hydrochloride salt. The compound contains a basic nitrogen atom bonded to hydrogen atoms, while the methoxy groups (-OCH3) at carbon positions 1 and 3 provide distinctive reactivity patterns.

Chemical Identifiers

Table 1: Chemical Identifiers for 2-Propanamine, 1,3-dimethoxy-, hydrochloride

Identifier TypeValue
CAS Number114261-15-3
IUPAC Name1,3-dimethoxypropan-2-amine;hydrochloride
Molecular FormulaC5H14ClNO2
Molecular Weight155.62316 g/mol
Standard InChIInChI=1S/C5H13NO2.ClH/c1-7-3-5(6)4-8-2;/h5H,3-4,6H2,1-2H3;1H
SMILESCOCC(COC)N.Cl
MDL NumberMFCD27964297
PubChem Compound ID18427749
InChIKeyUXTMZEUXBGJMCH-UHFFFAOYSA-N

The compound is the hydrochloride salt of 1,3-dimethoxypropan-2-amine (free base), which has its own distinct CAS number (78531-29-0) . This distinction is important for chemical searches and regulatory documentation, as the properties of the free base differ from those of the hydrochloride salt.

Physical and Chemical Properties

2-Propanamine, 1,3-dimethoxy-, hydrochloride possesses distinctive physical and chemical properties that influence its behavior in various systems. The molecule contains three main functional groups: an amine group and two methoxy groups, with the amine protonated to form the hydrochloride salt.

Physical Properties

The compound typically appears as a solid at room temperature. The presence of the hydrochloride salt increases its stability and typically improves its shelf life compared to the free base. The ionic character of the hydrochloride salt affects its solubility profile, making it more soluble in polar solvents compared to non-polar solvents.

Structural Properties

The compound contains a central carbon atom (C-2) with an amino group, flanked by two methylene carbon atoms (C-1 and C-3), each bearing a methoxy group. This arrangement creates a symmetrical structure around the central carbon atom, which can influence its reactivity and interactions with biological systems .

Chemical Reactivity

2-Propanamine, 1,3-dimethoxy-, hydrochloride can participate in various chemical reactions typical of amines and methoxy groups:

  • The amine group can act as a nucleophile in substitution reactions

  • The methoxy groups can undergo cleavage under acidic conditions

  • The compound can form salts with various acids due to the basic nature of the amine group

  • It can participate in hydrogen bonding through the amine group and oxygen atoms of the methoxy groups

Synthesis and Preparation

The synthesis of 2-Propanamine, 1,3-dimethoxy-, hydrochloride typically follows established organic chemistry procedures for preparing functionalized amines and their corresponding salts.

Synthetic Routes

The general synthetic approach involves the reaction of appropriate precursors to form the amine structure, followed by conversion to its hydrochloride salt. This process typically employs standard organic synthesis techniques such as nucleophilic substitution reactions.

A possible synthetic route may involve:

  • Preparation of a suitable 1,3-dimethoxypropane derivative

  • Introduction of an amine group at the 2-position through nucleophilic substitution or reductive amination

  • Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent

Purification Methods

Purification of 2-Propanamine, 1,3-dimethoxy-, hydrochloride can be achieved through:

  • Recrystallization from suitable solvent systems

  • Column chromatography with appropriate stationary and mobile phases

  • Precipitation techniques leveraging solubility differences between the compound and impurities

Hazard StatementCodeDescription
H302Acute ToxicityHarmful if swallowed
H315Skin IrritationCauses skin irritation
H319Eye IrritationCauses serious eye irritation
H335STOT SEMay cause respiratory irritation

These classifications indicate that the compound requires careful handling to avoid adverse health effects .

Analytical Characterization

Analytical characterization of 2-Propanamine, 1,3-dimethoxy-, hydrochloride can be performed using various instrumental techniques to confirm its identity, purity, and structural features.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of the compound:

  • ¹H NMR would show signals for:

    • Methoxy protons (typically around 3.3-3.4 ppm)

    • Methylene protons adjacent to methoxy groups

    • Methine proton at C-2

    • Amine protons (which may appear broadened due to exchange)

  • ¹³C NMR would display signals for:

    • Methoxy carbon atoms

    • Methylene carbon atoms at C-1 and C-3

    • Methine carbon atom at C-2

Mass Spectrometry

Mass spectrometry would typically show:

  • Molecular ion peak corresponding to the free base (M⁺, m/z = 119)

  • Fragment ions resulting from cleavage of methoxy groups

  • Fragment ions resulting from cleavage adjacent to the amine group

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to:

  • Assess the purity of the compound

  • Separate it from related compounds or impurities

  • Quantify the compound in various matrices

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator